molecular formula C15H14F3N3O4 B4148498 ethyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4148498
M. Wt: 357.28 g/mol
InChI Key: WZOGUVJUDUSFQQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-4-[(3-pyridinylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the pyrrole derivative with a pyridine carboxylic acid derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxo-4-[(3-pyridinylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole or pyridine derivatives.

    Substitution: Nucleophilic or electroph

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-(pyridine-3-carbonylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4/c1-3-25-12(23)10-8(2)20-13(24)14(10,15(16,17)18)21-11(22)9-5-4-6-19-7-9/h4-7H,3H2,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOGUVJUDUSFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1(C(F)(F)F)NC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
ethyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
ethyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
ethyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

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